4-(morpholin-4-yl)-N-phenyl-6-[(2E)-2-(pyridin-3-ylmethylidene)hydrazinyl]-1,3,5-triazin-2-amine
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Overview
Description
NICOTINALDEHYDE 3-(4-ANILINO-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL)HYDRAZONE is a complex organic compound that belongs to the class of triazine derivatives These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NICOTINALDEHYDE 3-(4-ANILINO-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL)HYDRAZONE typically involves multiple steps. One common method includes the reaction of nicotinaldehyde with 4-anilino-6-morpholino-1,3,5-triazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the formation of the hydrazone linkage .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain the desired product in its pure form .
Chemical Reactions Analysis
Types of Reactions
NICOTINALDEHYDE 3-(4-ANILINO-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL)HYDRAZONE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives with different functional groups .
Scientific Research Applications
NICOTINALDEHYDE 3-(4-ANILINO-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL)HYDRAZONE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and disease treatment.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of NICOTINALDEHYDE 3-(4-ANILINO-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL)HYDRAZONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The triazine ring and hydrazone linkage play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4,4’-bis[(4-anilino-6-morpholino-1,3,5-triazin-2-yl)amino]stilbene-2,2’-disulphonic acid: Another triazine derivative with similar structural features but different applications.
1,3,5-triazine derivatives: A broad class of compounds with diverse chemical properties and applications
Uniqueness
Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C19H20N8O |
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Molecular Weight |
376.4 g/mol |
IUPAC Name |
6-morpholin-4-yl-4-N-phenyl-2-N-[(E)-pyridin-3-ylmethylideneamino]-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C19H20N8O/c1-2-6-16(7-3-1)22-17-23-18(26-21-14-15-5-4-8-20-13-15)25-19(24-17)27-9-11-28-12-10-27/h1-8,13-14H,9-12H2,(H2,22,23,24,25,26)/b21-14+ |
InChI Key |
BJWMDRFBUGXMFG-KGENOOAVSA-N |
Isomeric SMILES |
C1COCCN1C2=NC(=NC(=N2)N/N=C/C3=CN=CC=C3)NC4=CC=CC=C4 |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)NN=CC3=CN=CC=C3)NC4=CC=CC=C4 |
Origin of Product |
United States |
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